molecular formula C19H13N5OS B2876583 7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine CAS No. 946384-48-1

7-Methyl-5-phenyl-2-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine

Cat. No. B2876583
CAS RN: 946384-48-1
M. Wt: 359.41
InChI Key: VWZILGYZGYICAO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a family of N-heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their photophysical properties . They are fused, rigid, and planar N-heterocyclic systems that contain both pyrazole and pyrimidine rings .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The structure of pyrazolo[1,5-a]pyrimidines is solved by direct methods and refined to R value of 0.0368 for 1906 reflections . The X-ray analysis revealed that the linear form of the tetrazolo-fused ring system of 3 exists in the crystal . The molecule as a whole has an almost planar conformation stabilized by the short intramolecular N⋅ s H interaction .


Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents on the molecule. For example, one study reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines depend on their specific structure and substituents. For example, one compound was reported to have a melting point of 251 °C and a yield of 91% .

Scientific Research Applications

Antimicrobial Activity

The compound's derivatives have been explored for their antimicrobial activities. For instance, some synthesized pyrazolo[3,4-d]pyrimidine derivatives, including 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, have shown moderate to outstanding antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. Notably, certain compounds exhibited superior antimicrobial activity compared to standard antibiotics like ampicillin and gentamicin, suggesting potential as lead compounds for further investigation (El-sayed et al., 2017).

Antioxidant Activity

The antioxidant properties of these derivatives have also been evaluated. A study on N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives revealed significant radical scavenging activities. This activity is attributed to the electron-donating substituents on the thienopyrimidine ring, enhancing the compounds' antioxidant effects (Kotaiah et al., 2012).

Pharmaceutical Research

In pharmaceutical research, the focus has been on modifying the pyrazolo[1,5-a]pyrimidine scaffold to enhance biological activity. For instance, the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides has been explored to improve receptor-ligand recognition, particularly for applications in drug design and development (Drev et al., 2014). Additionally, derivatives have been studied for their potential as nonsteroidal anti-inflammatory drugs (NSAIDs) without the common side effect of ulcerogenic activity, indicating their significance in developing safer therapeutic agents (Auzzi et al., 1983).

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrimidines are promising. Their significant photophysical properties and high impact in medicinal chemistry have attracted a great deal of attention . Future research will likely focus on developing new synthetic routes and exploring their potential applications, particularly in the field of drug discovery .

properties

IUPAC Name

5-(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5OS/c1-12-10-14(13-6-3-2-4-7-13)20-17-11-15(22-24(12)17)19-21-18(23-25-19)16-8-5-9-26-16/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZILGYZGYICAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C3=NC(=NO3)C4=CC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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